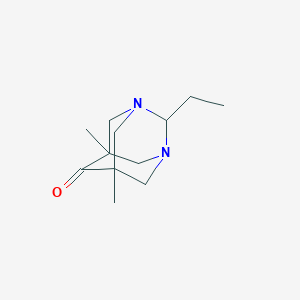
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclic compound with a tricyclic azepane ring system and possesses unique properties that make it a promising candidate for use in different areas of study.
Wirkmechanismus
The mechanism of action of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is not fully understood. However, studies have suggested that it works by inhibiting the growth of microorganisms and cancer cells by disrupting their metabolic pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to exhibit good solubility in water, which makes it a potential candidate for use in various biological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, its limited solubility in organic solvents can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl-. One possible direction is to explore its potential use as a catalyst in organic synthesis. Another direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential adverse effects.
In conclusion, 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- is a promising compound with a wide range of potential applications in scientific research. Its unique properties make it a valuable candidate for use in various fields, including organic synthesis, drug discovery, and microbiology. Further studies are needed to fully understand its potential and to identify any limitations or adverse effects.
Synthesemethoden
The synthesis of 1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- involves the reaction of 1,3-dibromopropane and 2-methyl-5-nitropyridine in the presence of sodium hydride and dimethyl sulfoxide. The resulting product is then subjected to hydrogenation over a palladium catalyst to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- has been studied extensively for its potential applications in various fields of research. It has been found to possess antimicrobial, anticancer, and antifungal properties. It has also been studied for its potential use as a catalyst in organic synthesis.
Eigenschaften
CAS-Nummer |
108790-71-2 |
|---|---|
Produktname |
1,3-Diazatricyclo(3.3.1.1(sup 3,7))decan-6-one, 5,7-dimethyl-2-ethyl- |
Molekularformel |
C12H20N2O |
Molekulargewicht |
208.3 g/mol |
IUPAC-Name |
2-ethyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C12H20N2O/c1-4-9-13-5-11(2)6-14(9)8-12(3,7-13)10(11)15/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
AOPSNAPMPFYZHX-UHFFFAOYSA-N |
SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Kanonische SMILES |
CCC1N2CC3(CN1CC(C2)(C3=O)C)C |
Andere CAS-Nummern |
108790-71-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



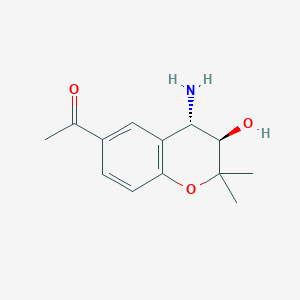
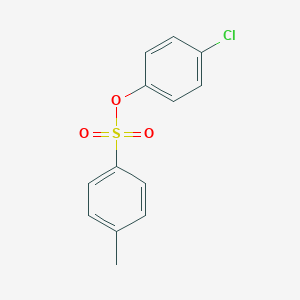
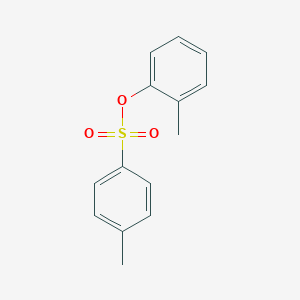
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

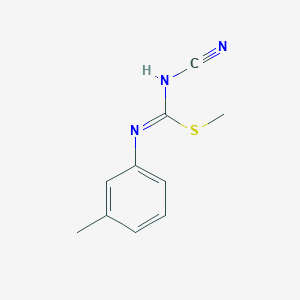
![(E)-1-{3-Methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazol-4-yl}-N-(4-methylphenyl)methanimine](/img/structure/B188377.png)
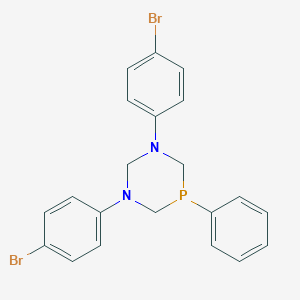
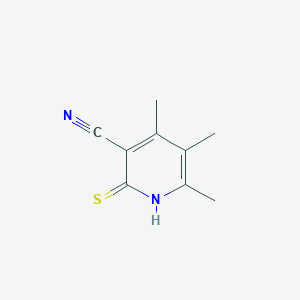
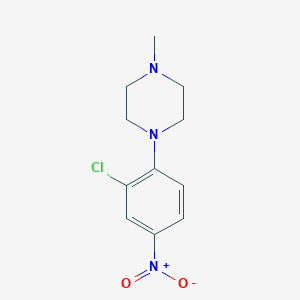
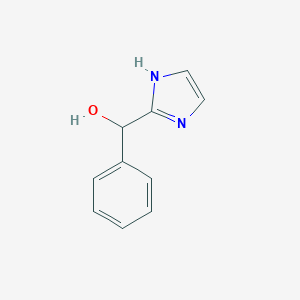
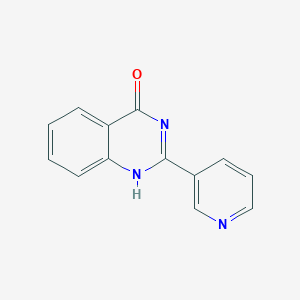
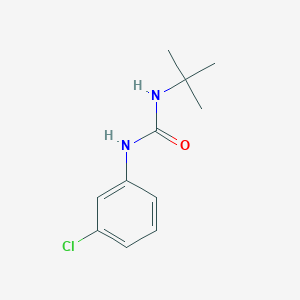
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)